3-(2-Methoxyethylamino)propan-1-OL
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Overview
Description
3-(2-Methoxyethylamino)propan-1-OL is a chemical compound with the molecular formula C6H15NO2 and a molar mass of 133.19 g/mol . It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxyethylamino)propan-1-OL typically involves the reaction of 3-chloropropan-1-OL with 2-methoxyethylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the substitution reaction. The reaction mixture is then heated to promote the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields higher purity products. Additionally, the use of ultrasound-assisted synthesis has been explored to enhance reaction rates and improve overall efficiency .
Chemical Reactions Analysis
Types of Reactions
3-(2-Methoxyethylamino)propan-1-OL undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are often employed in substitution reactions.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(2-Methoxyethylamino)propan-1-OL has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Mechanism of Action
The mechanism of action of 3-(2-Methoxyethylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biochemical and physiological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-(2-Hydroxyethylamino)propan-1-OL: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(2-Ethylamino)propan-1-OL: Similar structure but with an ethyl group instead of a methoxy group.
Uniqueness
3-(2-Methoxyethylamino)propan-1-OL is unique due to its specific functional groups, which confer distinct chemical and physical properties. The presence of the methoxy group enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C6H15NO2 |
---|---|
Molecular Weight |
133.19 g/mol |
IUPAC Name |
3-(2-methoxyethylamino)propan-1-ol |
InChI |
InChI=1S/C6H15NO2/c1-9-6-4-7-3-2-5-8/h7-8H,2-6H2,1H3 |
InChI Key |
DENIBZMGTUCCSK-UHFFFAOYSA-N |
Canonical SMILES |
COCCNCCCO |
Origin of Product |
United States |
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